molecular formula C12H11BrN2O B1444221 2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine CAS No. 1494128-88-9

2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine

Cat. No. B1444221
M. Wt: 279.13 g/mol
InChI Key: RRTKBISJAVBUHG-UHFFFAOYSA-N
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Description

“2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” is a heterocyclic organic compound with a molecular formula of C12H11BrN2O . It has a pyridine ring and a bromine atom attached to it, as well as an ethoxy group attached to the pyridine ring.


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” can be represented by the InChI code: 1S/C12H11BrN2O/c13-12-11(5-3-8-15-12)16-9-6-10-4-1-2-7-14-10/h1-5,7-8H,6,9H2 .


Physical And Chemical Properties Analysis

“2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” has a molecular weight of 279.14 g/mol . It is a powder at room temperature . The compound has a boiling point of 424.1°C.

Scientific Research Applications

Application 1: Chemodivergent Synthesis

  • Summary of the Application: “2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
  • Methods of Application: N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
  • Results or Outcomes: The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Application 2: Synthesis of Imidazole Containing Compounds

  • Summary of the Application: Imidazole containing compounds have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application: The synthesis of pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone was reported .
  • Results or Outcomes: The antimicrobial potential against S. aureus, B. subtilis, and E. coli was determined using ciprofloxacin as a reference drug .

Application 3: Synthesis of Pterocellin A

  • Summary of the Application: “2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” is used in the synthesis of pterocellin A by reacting with kojic acid .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 4: Formation of C−N Bond

  • Summary of the Application: “2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” is used as a building block in the formation of C−N bond by various cross coupling reactions .
  • Methods of Application: It is a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 5: Azo Dyes Synthesis

  • Summary of the Application: “2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” is used in the synthesis of azo dyes .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 6: Formation of C−N Bond

  • Summary of the Application: “2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” is used as a building block in the formation of C−N bond by various cross coupling reactions .
  • Methods of Application: It is a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

properties

IUPAC Name

2-bromo-3-(2-pyridin-2-ylethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-12-11(5-3-8-15-12)16-9-6-10-4-1-2-7-14-10/h1-5,7-8H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTKBISJAVBUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCOC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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